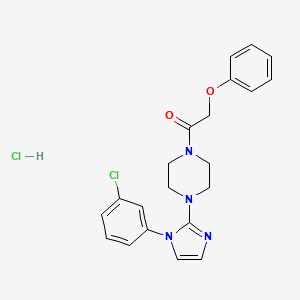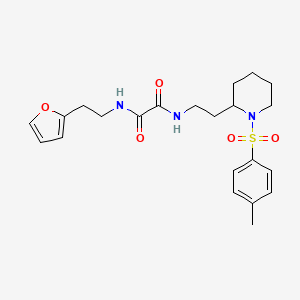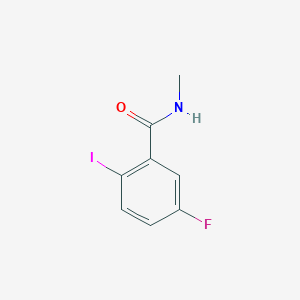
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C21H22Cl2N4O2 and its molecular weight is 433.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride generally involves a multi-step synthesis. It might begin with the preparation of the 3-chlorophenyl-imidazole intermediate. This intermediate could then be reacted with piperazine under controlled conditions to form the core structure. Final modification with a phenoxyethanone derivative and subsequent hydrochloride salt formation completes the synthesis.
Industrial Production Methods: : Industrial production of this compound would likely utilize large-scale synthesis techniques, emphasizing high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly affecting the imidazole or phenoxy groups.
Reduction: : Reduction reactions may involve the piperazine ring or the phenoxyethanone component.
Substitution: : Both nucleophilic and electrophilic substitution reactions could modify its aromatic rings and other active sites.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution are commonly used under suitable temperature and pH conditions.
Major Products: : Oxidation may yield hydroxyl derivatives, reduction could produce simpler amines, and substitution may generate a variety of halogenated or alkylated products.
Applications De Recherche Scientifique
Chemistry: : The compound serves as a versatile scaffold for developing new chemical entities. It can be used in medicinal chemistry for drug discovery and development.
Biology: : In biological studies, it can act as a molecular probe to investigate cellular pathways and receptor interactions.
Medicine: : Its derivatives may possess therapeutic potential, with applications in treating specific medical conditions.
Industry: : Industrial applications could include the development of specialized materials or as an intermediate in the synthesis of more complex molecules.
5. Mechanism of Action: : The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, the imidazole ring might interact with certain enzymes, while the piperazine ring could enhance binding affinity. These interactions could modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds such as 1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone and 1-(4-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine share structural similarities.
Uniqueness: : The presence of the 3-chlorophenyl group and the specific arrangement of functional groups make 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride unique in its chemical and biological properties
Conclusion: : This compound is a fascinating subject of study with a variety of potential applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further exploration and development could unlock even more uses and benefits.
Propriétés
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2.ClH/c22-17-5-4-6-18(15-17)26-10-9-23-21(26)25-13-11-24(12-14-25)20(27)16-28-19-7-2-1-3-8-19;/h1-10,15H,11-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYNAWXANZUOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)






![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2614160.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

